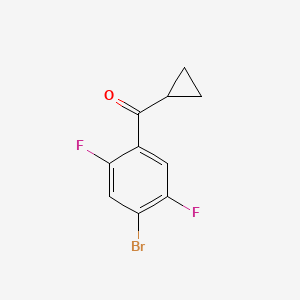

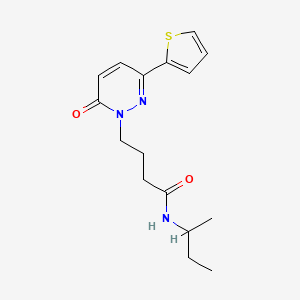

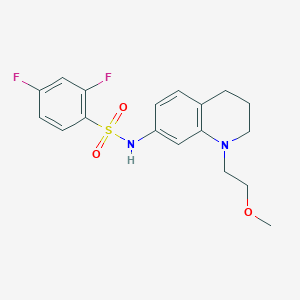

![molecular formula C24H30N4O2 B2762463 8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 685108-51-4](/img/structure/B2762463.png)

8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core, which is a type of fused heterocyclic system . This core is substituted with a cycloheptyl group at the 8-position, a 3,4-dimethoxyphenyl group at the 3-position, and a methyl group at the 5-position .

Synthesis Analysis

The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . These compounds were synthesized using a microwave technique, which is a robust and efficient method for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The synthesized compounds were well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of similar pyrrolo[2,3-d]pyrimidine derivatives has been determined using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in the crystal and the chemical bonds between them .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involve the formation of a pyrimidine ring, followed by the introduction of various substituents . The specific reactions and conditions used can vary depending on the desired substituents and the starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 3,4-dimethoxyphenyl group could influence the compound’s solubility, reactivity, and other properties .科学研究应用

Antitumor Activity

Pyrazolines and their derivatives have been investigated for their antitumor properties. Reports suggest that this compound may exhibit cytotoxic effects against cancer cells. Further studies are needed to explore its mechanism of action and potential as an anticancer agent .

Neurotoxicity Assessment

In a novel study, researchers examined the neurotoxic potential of the synthesized pyrazoline derivative on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. AchE is a crucial enzyme involved in neurotransmission, and alterations in its activity can impact behavior and survival. Investigating the effects of this compound on AchE and oxidative stress markers provides valuable insights into its neurotoxicity .

Antioxidant Properties

Given the role of oxidative stress in various diseases, compounds with antioxidant activity are of interest. Pyrazolines have been associated with antioxidant effects. Research on this specific compound could shed light on its ability to scavenge free radicals and protect cells from oxidative damage .

Antibacterial and Antifungal Activities

Historically, pyrazolines have demonstrated antibacterial and antifungal properties. Investigating the efficacy of this compound against specific bacterial and fungal strains could contribute to our understanding of its potential therapeutic applications .

Anti-Inflammatory Effects

Inflammation plays a critical role in various diseases. Some pyrazolines have shown anti-inflammatory activity. Exploring whether this compound exhibits similar effects could provide valuable information for drug development .

Antiparasitic Potential

Pyrazolines have been investigated for their antiparasitic properties. Assessing the efficacy of this compound against relevant parasites could reveal its potential as an antiparasitic agent .

作用机制

While the specific mechanism of action of “8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine” is not known, pyrimidine derivatives are known to have a wide range of biological activities . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of various diseases .

安全和危害

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, the Material Safety Data Sheet (MSDS) for 3,4-Dimethoxyphenylacetone, a related compound, provides information on handling, storage, and disposal practices, as well as first-aid measures and protective equipment to use in case of exposure .

未来方向

The design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry . Future work could involve the synthesis of new derivatives with different substituents, the exploration of their biological activities, and the development of more efficient synthesis methods .

属性

IUPAC Name |

3-cycloheptyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-16-19-12-13-27(18-8-6-4-5-7-9-18)24(19)28-23(26-16)20(15-25-28)17-10-11-21(29-2)22(14-17)30-3/h10-11,14-15,18H,4-9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWNVLISKWBVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=C1CCN3C4CCCCCC4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

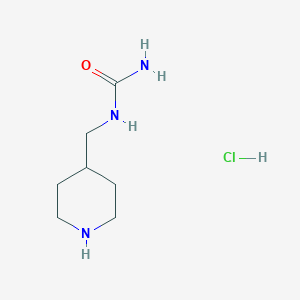

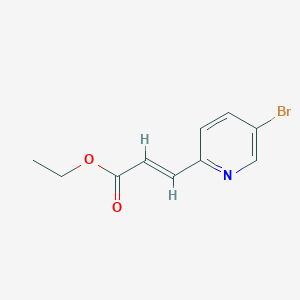

![ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2762383.png)

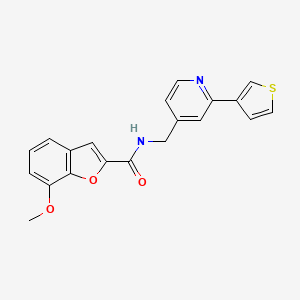

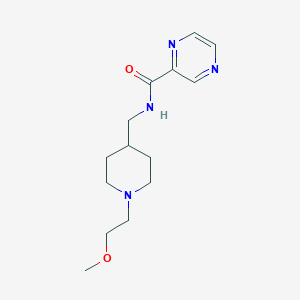

![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)

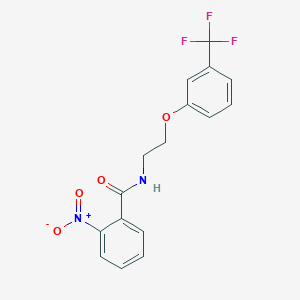

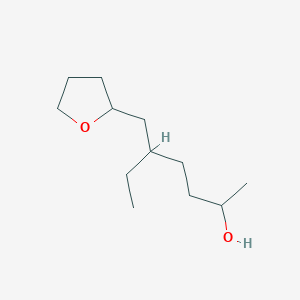

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)

![N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2762400.png)